3-[2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide
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Overview
Description
Triazoles are a class of nitrogen-containing heterocyclic compounds . They have two types: 1,2,3-triazole and 1,2,4-triazole . Due to their structural characteristics, both types of triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Synthesis Analysis
The synthesis of triazoles often involves the use of amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . In recent years, there has been significant progress in copper-catalyzed cross-couplings in the synthesis methods of 1,2,3/1,2,4-triazole .Molecular Structure Analysis
Triazoles have a five-membered ring structure containing three nitrogen atoms and two carbon atoms . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
Triazoles and their derivatives have been used as building blocks in the design of high-performance energetic materials . They exhibit high densities and remarkable thermal stabilities .Physical and Chemical Properties Analysis
Energetic compounds derived from triazoles exhibit positive energy content and densities subject to the fused triazole framework and various functional groups . They possess high detonation velocities, pressures, Gurney velocities, and power index .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored various synthetic methods and chemical properties of compounds related to 3-[2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide. One study discussed the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, derived from anthranilamide, demonstrating a method involving direct reflux in methanol or stirring at room temperature in acetonitrile (Chern et al., 1988). Another research detailed the synthesis of 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones through three-component condensation (Shikhaliev et al., 2005).
Reactions with Chlorocarboxylic Acid Chlorides
Studies have examined the reactions of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with chlorocarboxylic acid chlorides, leading to the formation of amides through acylation of the 2-amino group (Chernyshev et al., 2014). This process highlights the potential of such compounds in synthesizing polycondensed heterocycles.
Molecular Rearrangements and Synthesis of Betaines
Research has also focused on the preparation of [1,2,4]triazoloquinazolinium betaines and the molecular rearrangements of putative [1,2,4]triazolo[4,3-a][1,3,5]triazinium betaines, offering insights into the structural and molecular complexity of these compounds (Crabb et al., 1999).
Mechanism of Action
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Safety and Hazards
Future Directions
Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are also important in organocatalysis, agrochemicals, and materials science . The development of new synthetic techniques and the discovery of new therapeutic applications are expected in the future .
Properties
IUPAC Name |
ethyl 2-[8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O4/c1-2-27-14(25)10-24-18(26)23-9-3-4-13(16(23)21-24)17-20-15(22-28-17)11-5-7-12(19)8-6-11/h3-9H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMFSECMZURBPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N2C=CC=C(C2=N1)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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